![molecular formula C8H11N2NaO4 B2532340 Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate CAS No. 2413886-04-9](/img/structure/B2532340.png)

Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

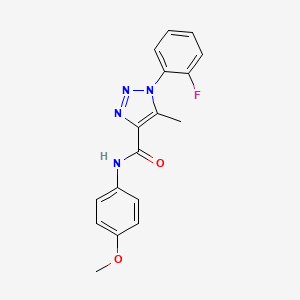

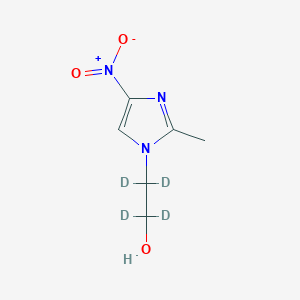

“Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate” is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis. It has a molecular weight of 222.18 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H12N2O4.Na/c1-13-8(14-2)6-3-4-9-10(6)5-7(11)12;/h3-4,8H,5H2,1-2H3,(H,11,12);/q;+1/p-1 . This indicates the presence of sodium, carbon, hydrogen, nitrogen, and oxygen atoms in the compound. Physical and Chemical Properties Analysis

“this compound” is a white crystalline powder. It is soluble in water. The compound has a molecular weight of 222.18 .科学的研究の応用

Multicomponent Reactions for Medicinal Applications

Sodium acetate-catalyzed multicomponent reactions have shown significant promise in the fast and efficient synthesis of pharmacologically active compounds. For instance, a study demonstrated the utilization of sodium acetate in a solvent-free multicomponent assembling process that yields substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. These compounds are recognized for their potential in treating human inflammatory TNFα-mediated diseases, showcasing a rapid, efficient, and environmentally friendly approach to creating small-molecule ligands for various biomedical applications (Elinson et al., 2014).

Catalytic Approaches for Cardiovascular Disease Therapy

Another research highlighted the synthesis of substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles via a sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction. The resulting compounds are considered promising for the therapy of human cardiovascular diseases, emphasizing the efficiency and environmental friendliness of such catalytic methods in generating compounds for medical use (Elinson, Nasybullin, & Nikishin, 2013).

Environmentally Benign Synthesis for Antibiotics and Anticancer Drugs

The application of sodium acetate in the synthesis of pyrano[2,3-c]pyrazoles, known for their antibiotic, enzyme inhibitory, and anticancer properties, has been explored. This method involves a fast and efficient multicomponent reaction process that is beneficial for large-scale processes, highlighting an environmentally benign approach to producing pharmacologically active substances (Elinson et al., 2015).

Antimicrobial Evaluation of Novel Pyrazolines

A study on the microwave-assisted synthesis of novel pyrazoline derivatives in the presence of sodium acetate revealed significant antimicrobial activity. This synthesis route showcases the potential of sodium acetate-catalyzed reactions in creating compounds with valuable biological activities, including antimicrobial properties (Dongamanti et al., 2015).

Safety and Hazards

The safety information for “Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4.Na/c1-13-8(14-2)6-3-4-9-10(6)5-7(11)12;/h3-4,8H,5H2,1-2H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHDWCJYPFFLEQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=NN1CC(=O)[O-])OC.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N2NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2532257.png)

![[3-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2532258.png)

![2-(3-methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2532259.png)

![8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532261.png)

![(E)-2-(furan-2-yl)-5-((5-phenylfuran-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2532262.png)

![7-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2532270.png)

![1-[4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2532273.png)

![4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2532274.png)